(2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride typically involves the reaction of 2,2-difluoroethylamine with isopropylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often incorporating advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
(2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2,2,2-Trifluoroethyl)-2-propanamine hydrochloride: Similar in structure but with an additional fluorine atom.
(2,2-Difluoroethyl)amine hydrochloride: Lacks the isopropyl group present in (2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride.
Uniqueness
This compound is unique due to its specific combination of fluorine atoms and isopropyl group, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
N-(2,2-difluoroethyl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2N.ClH/c1-4(2)8-3-5(6)7;/h4-5,8H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHJTSOBSNCANC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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